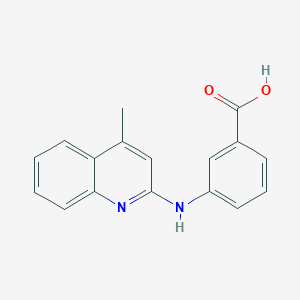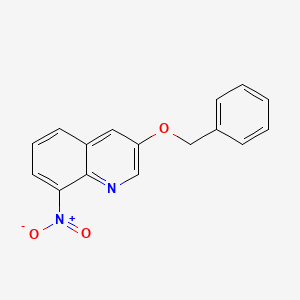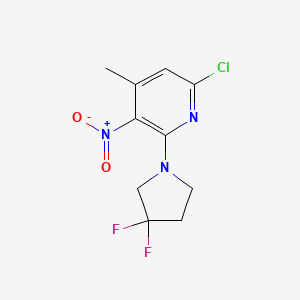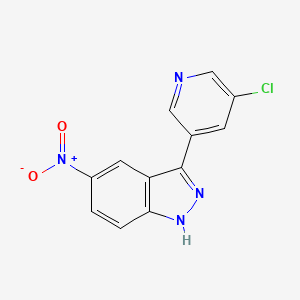
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines a quinoline and a pyrazole moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 6-bromoquinoline with 1H-pyrazole under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反应分析
Types of Reactions
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
科学研究应用
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with potential bioactive properties.
4-chloroquinoline: A related quinoline derivative used in various chemical syntheses.
Uniqueness
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a bromine-substituted quinoline and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
属性
分子式 |
C12H12BrN3 |
|---|---|
分子量 |
278.15 g/mol |
IUPAC 名称 |
6-bromo-4-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H12BrN3/c13-9-2-3-11-10(8-9)12(4-6-14-11)16-7-1-5-15-16/h1-3,5,7-8,12,14H,4,6H2 |
InChI 键 |
KYBPGXKSSSUJEL-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C1N3C=CC=N3)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)


![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)



![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)




